Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine identified as having improved oral bioavailability compared to ON01910.Na (Rigosertib). In vitro studies demonstrate TL-77 exhibits potent growth inhibitory activity with a GI50 < 1 μM against HCT-116 cells. [] It exhibits greater potency against various tumor cell lines compared to normal cells, causing significant G2/M arrest in cancer cells followed by apoptosis. Mechanistically, TL-77 potently inhibits tubulin polymerization, interferes with mitotic spindle assembly, and induces DNA damage. It also inhibits Cdc25C phosphorylation, indicating Plk1 inhibition, and subsequently downregulates Bcl-2 family proteins while stimulating caspase activation. []
Compound Description: ON01910.Na, also known as Rigosertib, is a styryl benzylsulfone currently in phase III clinical trials as an anticancer agent. [] This non-ATP competitive kinase inhibitor exhibits multi-targeted activity, promoting mitotic arrest and apoptosis. While ON01910.Na has demonstrated excellent efficacy in phase I/II studies for both solid tumors and hematologic cancers, limitations include incompletely understood antitumor mechanisms, low oral bioavailability, and unpredictable pharmacokinetics. []
5-chloro-2-methoxy-N-(2-(4-methoxy-3-(methylaminothiocarbonylaminosulfonyl)phenyl)ethyl)benzamide sodium salt
Compound Description: This compound is a crystalline form of a benzamide derivative. [, ]
Compound Description: LF22-0542 is a novel nonpeptidic bradykinin B1 receptor antagonist. [] It shows high affinity for human and mouse B1 receptors with virtually no affinity for the human B2 receptor, exhibiting a selectivity index of at least 4000 times. [] LF22-0542 demonstrated significant antinociceptive effects in various preclinical pain models, including acetic acid-induced writhing, formalin-induced nociception, carrageenan-induced thermal hypersensitivity, complete Freund's adjuvant-induced persistent inflammatory pain, and experimental neuropathic thermal hypersensitivity. []
Compound Description: SSR149415 is the first described selective, nonpeptide vasopressin V1b receptor antagonist. [] This compound exhibits nanomolar affinity for animal and human V1b receptors while demonstrating significantly lower affinity for other related receptors, including V1a, V2, and oxytocin receptors. [] In vitro, SSR149415 acts as a full antagonist, potently inhibiting arginine vasopressin (AVP)-induced increases in intracellular calcium levels in cells expressing V1b receptors. [] In vivo, SSR149415 effectively blocks AVP-induced corticotropin release and displays anxiolytic-like activity. []
Compound Description: This compound serves as a potent biological analog of sulpiride and is used in the development of a radioimmunoassay for sulpiride-related compounds. [] It has a higher specific radioactivity than sulpiride when labeled with 125I. []
Compound Description: YM-09151-2 is a potent neuroleptic agent, demonstrating significantly higher potency compared to haloperidol and metoclopramide. [, ] Structurally, YM-09151-2 features a benzamide core with a 2-methoxy and a 4-(methylamino) substituent, alongside a cis-1-benzyl-2-methylpyrrolidin-3-yl group attached to the amide nitrogen. [, ] Preclinical studies reveal that YM-09151-2 exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential as a therapeutic agent for psychosis with potentially fewer side effects. [, ]
[carbonyl-14C]-YM-09151-2 and (methoxy-d3)-YM-09151-2
Compound Description: These compounds are radiolabeled versions of YM-09151-2, a potent neuroleptic agent, and are utilized for investigating its metabolism and pharmacokinetics. [] The synthesis of [carbonyl-14C]-YM-09151-2 involves six steps starting from 4-amino-2-hydroxy-[carbonyl-14C] benzoic acid. [] Similarly, (methoxy-d3)-YM-09151-2 is prepared from methyl 2-hydroxy-4-(N-methyl-N-tosylamido) benzoate by incorporating deuterium into the methoxy group. []
Compound Description: This compound demonstrates potent antiemetic activity by antagonizing serotonin 5-HT3 and dopamine D2 receptors. [] It exhibits potential for treating various gastrointestinal symptoms associated with different illnesses and drug administration. [] Structurally, it features a pyridine-3-carboxamide core with a 2-methoxy and a 6-(methylamino) substituent, along with a complex (R)-1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl group at the amide. []
Compound Description: This compound is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid, a building block for various pharmaceuticals. []
Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist. [] This compound displays high affinity for the leukotriene D4 (LTD4) receptor, exhibiting a Ki of 0.42 nM in guinea pig lung membranes. [] ZENECA ZD3523 also effectively inhibits LTE4-induced contractions in guinea pig trachea with a pKB of 10.13 ± 0.14 and demonstrates potent oral activity against LTD4-induced bronchoconstriction in guinea pigs (ED50 = 1.14 μmol/kg). []
Compound Description: AZD9291 is an antineoplastic agent. [] It features a complex structure with a central benzamide core substituted with methoxy, dimethylaminoethylamino, and a pyrimidinyl amino group connected to a methylindole moiety. []
Compound Description: This compound is a liver-selective glucokinase activator with potential for treating type 2 diabetes. [] It exhibits potent activation of the GK enzyme with an alphaKa of 39 nM and significantly reduces glucose levels in an oral glucose tolerance test in normal mice. []
Compound Description: Sch.336 is a novel, selective inverse agonist of the human cannabinoid CB2 receptor (hCB2). [] It demonstrates greater potency than the previously reported CB2-selective inverse agonist, SR144528. [] Sch.336 effectively decreases GTPγS binding to hCB2-containing membranes, increases forskolin-stimulated cAMP levels in hCB2-expressing cells, and impairs the migration of CB2-expressing cells in response to cannabinoid agonists. [] In vivo, Sch.336 inhibits leukocyte trafficking in various rodent models and effectively blocks ovalbumin-induced lung eosinophilia in mice, a model for allergic asthma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.